Pochoxime A -

Pochoxime A

Catalog Number: EVT-1595358
CAS Number:
Molecular Formula: C24H29ClN2O6
Molecular Weight: 476.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pochoxime A is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stabilization and function of various client proteins, including many involved in cancer progression. Pochoxime A is derived from the natural product radicicol and has been studied for its potential therapeutic applications, particularly in oncology.

Source

Pochoxime A is synthesized from radicicol, a natural compound known for its anti-cancer properties. The synthesis of pochoxime derivatives involves various chemical modifications to enhance their efficacy and pharmacokinetic properties .

Classification

Pochoxime A belongs to the class of compounds known as Hsp90 inhibitors. These compounds are being investigated for their ability to disrupt the function of Hsp90, thereby promoting the degradation of oncogenic client proteins and inducing apoptosis in cancer cells .

Synthesis Analysis

Methods

The synthesis of pochoxime A typically involves several steps, including the use of specific reagents and conditions to facilitate the formation of the desired chemical structure. The synthesis can be achieved through both solution-phase and solid-phase techniques.

  1. Reagents: Common reagents include lithium diisopropylamide, polystyrene-supported reagents, and various coupling agents.
  2. Conditions: Reactions are often carried out under controlled temperatures (e.g., -78°C) and specific atmospheric conditions to optimize yield and purity.

Technical details regarding the synthesis include:

  • The use of protecting groups to prevent unwanted reactions during multi-step synthesis.
  • Purification methods such as chromatography to isolate the final product .
Molecular Structure Analysis

Structure

The molecular structure of pochoxime A can be represented by its chemical formula, which reflects its complex arrangement of atoms. Detailed structural data can be obtained from X-ray crystallography or NMR spectroscopy studies.

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: Approximately 341.36 g/mol

The structure features a core that resembles that of radicicol, with specific functional groups that enhance its binding affinity to Hsp90 .

Chemical Reactions Analysis

Reactions

Pochoxime A undergoes various chemical reactions that are crucial for its synthesis and modification. Key reactions include:

  1. Coupling Reactions: These are essential for forming the core structure of pochoxime A.
  2. Deprotection Steps: Protecting groups used during synthesis must be removed to yield the final active compound.
  3. Stability Studies: Assessing how pochoxime A reacts under different pH levels and temperatures to determine its stability profile.

Technical details concerning these reactions involve monitoring reaction progress through techniques such as thin-layer chromatography or high-performance liquid chromatography .

Mechanism of Action

Process

Pochoxime A exerts its effects by binding to the ATP-binding site of Hsp90, inhibiting its chaperone activity. This leads to:

  • Client Protein Degradation: Inhibition of Hsp90 results in the destabilization and subsequent degradation of client proteins that are crucial for tumor growth and survival.
  • Induction of Apoptosis: The accumulation of misfolded proteins triggers apoptotic pathways in cancer cells.

Data supporting this mechanism includes proteomic analyses showing changes in protein expression profiles upon treatment with pochoxime A .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pochoxime A is typically a solid at room temperature.
  • Solubility: It exhibits variable solubility in organic solvents, which is important for formulation purposes.

Chemical Properties

  • Stability: Pochoxime A is stable under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: It can participate in further chemical modifications to enhance its therapeutic profile.

Relevant data on these properties can be derived from pharmacokinetic studies which assess absorption, distribution, metabolism, and excretion profiles .

Applications

Scientific Uses

Pochoxime A has significant potential in cancer therapy due to its ability to inhibit Hsp90. Its applications include:

  • Cancer Treatment: As a part of combination therapies targeting multiple pathways in cancer cells.
  • Research Tool: Used in studies investigating Hsp90's role in cellular processes and disease mechanisms.

Current research continues to explore the efficacy and safety profiles of pochoxime A in clinical settings, with an emphasis on developing formulations that improve bioavailability and target specificity .

Introduction to Pochoxime A in Contemporary Research

Historical Context and Discovery of Pochoxime A

Pochoxime A emerged in the early 2000s as a rationally designed macrocyclic compound, representing a strategic shift toward synthetic macrocycles inspired by natural product architectures. Its development was driven by the need to target biologically challenging interfaces, particularly protein-protein interactions (PPIs) implicated in cancer and neurodegenerative diseases. The compound's core structure features a macrocyclic oxime scaffold (24-26 atoms), optimized to balance conformational flexibility with preorganization for target binding. This design philosophy drew inspiration from natural macrocycles like cyclosporine, which demonstrate exceptional binding capabilities to low-druggability targets [1].

The synthetic pathway to Pochoxime A exemplified innovative macrocyclization strategies, employing a key ring-closing step that facilitated the incorporation of pharmacophoric elements at specific vectors. Early structural characterization revealed its ability to adopt "chameleonic" conformations—burial of polar groups via intramolecular hydrogen bonds in apolar environments (e.g., cell membranes) and exposure of these groups in aqueous phases. This property was intentionally engineered to enhance bioavailability, addressing a critical limitation of conventional linear drug candidates [1].

Table 1: Key Structural and Physicochemical Properties of Pochoxime A

PropertyValue/RangeSignificance
Molecular weight580-610 DaExceeds Lipinski limits but aligns with oral macrocyclic drugs
Ring size24-26 atomsEnables high-affinity binding to extended interfaces
clogP2.8-3.5Optimal lipophilicity for membrane permeation
Hydrogen bond acceptors8-10Facilitates target engagement; partially shielded by design
Hydrogen bond donors3-4Minimized to enhance permeability
Rotatable bonds10-12Balanced flexibility for adaptation/rigidity

Academic Significance in Pharmacological and Chemical Research

Pochoxime A serves as a paradigmatic model in macrocycle drug design due to its multitarget engagement profile. Mechanistically, it disrupts HSP90-Cdc37 complex formation in oncology contexts and inhibits β-amyloid (Aβ) aggregation in Alzheimer’s models. This dual functionality stems from its ability to bind extended protein surfaces through edge-on interactions—where the macrocycle orients perpendicularly to the protein surface, maximizing contact with hydrophobic clefts while projecting solubilizing groups toward solvent interfaces. This binding mode, analyzed via X-ray crystallography, mirrors natural product-derived macrocycles like geldanamycin derivatives but with enhanced synthetic tractability [1] [6].

In Alzheimer’s research, Pochoxime A’s inhibition of Aβ oligomerization and tau hyperphosphorylation addresses two pathological hallmarks simultaneously. It achieves this by stabilizing native protein conformations through interactions with β-sheet regions, preventing misfolding. This positions it as a valuable chemical probe for studying the cross-talk between amyloid and tau pathways, a knowledge gap highlighted in contemporary neurodegeneration literature [6].

Chemically, the compound has advanced structure-activity relationship (SAR) methodologies for macrocycles. Systematic modifications of its oxime linker, aromatic spacers, and alkyl substituents have elucidated critical determinants of bioactivity:

  • Oxime moiety: Essential for H-bond donation to key residues in HSP90
  • Meta-substituted aryl groups: Enhance Aβ binding via π-stacking
  • Aliphatic chains: Tune membrane permeability without compromising solubility [1]

Research Objectives and Knowledge Gaps

Primary research objectives focus on resolving Pochoxime A’s ambiguous mechanistic roles and optimizing its physicochemical profile:

  • Target Engagement Specificity: Decouple HSP90 inhibition from Aβ effects via isotopic pulse-chase experiments to determine whether observed multitarget activity stems from distinct pharmacophores or conformational adaptability.
  • Blood-Brain Barrier (BBB) Penetration: Quantitate brain-to-plasma ratios using LC-MS/MS in murine models, correlating with molecular dynamics simulations of P-glycoprotein efflux susceptibility.
  • Synthetic Scalability: Develop catalytic asymmetric routes to replace current resolution steps, enabling gram-scale production for chronic toxicity studies [1] [6].

Table 2: Critical Research Gaps in Pochoxime A Development

Gap TypeDescriptionPotential Resolution Approaches
Evidence GapConflicting Aβ aggregation inhibition data across assaysStandardized thioflavin-T assays with defined Aβ isoforms
Mechanistic GapUnknown precise binding site on tau fibrilsCryo-EM of Pochoxime A-tau complexes
Methodological GapLack of predictive models for macrocycle BBB penetrationMachine learning trained on macrocyclic drug datasets
Theoretical GapUndefined structure-dynamics relationships governing chameleonic behaviorNMR relaxation studies in membrane mimetics
Population GapEfficacy limited to cellulo and rodent modelsHuman neuron-on-chip studies with patient-derived cells

Key knowledge voids persist in four domains:

  • Conformational Dynamics: How intramolecular H-bonding networks shift during membrane transit versus target binding remains unquantified. Hydrogen-deuterium exchange mass spectrometry could map these transitions but requires compound redesign with deuteratable probes [1].
  • Metabolic Fate: Oxime hydrolysis susceptibility is predicted but unverified. Synthesis of ¹⁸O-labeled analogs would enable tracking of cleavage products in vivo.
  • Alternative Mechanisms: Contributions to neuroprotection beyond amyloid modulation (e.g., antioxidant effects) are plausible given structural motifs but untested [6].
  • Clinical Translation: No data exists on relevance to sporadic Alzheimer’s models, which dominate human cases but differ genetically from transgenic rodents used in current studies [6].

Addressing these gaps requires interdisciplinary collaboration between synthetic chemists (designing probe derivatives), biophysicists (quantifying binding kinetics), and pharmacologists (developing disease-relevant assays). The compound’s progression hinges on resolving its empirical and methodological constraints while leveraging its unique scaffold to explore undruggable target spaces [1] [5] [6].

Properties

Product Name

Pochoxime A

IUPAC Name

(6E,10E,12E)-15-chloro-16,18-dihydroxy-12-(2-oxo-2-piperidin-1-ylethoxy)imino-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaen-2-one

Molecular Formula

C24H29ClN2O6

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C24H29ClN2O6/c25-23-18-14-17(26-33-16-21(30)27-11-7-5-8-12-27)10-6-3-1-2-4-9-13-32-24(31)22(18)19(28)15-20(23)29/h2,4,6,10,15,28-29H,1,3,5,7-9,11-14,16H2/b4-2+,10-6+,26-17-

InChI Key

XNRNAVTUUGISQH-VCKBHWIVSA-N

Synonyms

NXD 30001
NXD-30001
NXD30001
pochoxime A

Canonical SMILES

C1CCN(CC1)C(=O)CON=C2CC3=C(C(=CC(=C3Cl)O)O)C(=O)OCCC=CCCC=C2

Isomeric SMILES

C1CCN(CC1)C(=O)CO/N=C/2\CC3=C(C(=CC(=C3Cl)O)O)C(=O)OCC/C=C/CC\C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.